molecular formula C7H6BNO4 B058327 6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 118803-40-0

6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B058327
CAS No.: 118803-40-0
M. Wt: 178.94 g/mol
InChI Key: GFFKBQCIGADRSN-UHFFFAOYSA-N
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Description

6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound. It is part of a class of compounds known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and boron groups in its structure imparts distinct reactivity and biological activity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol typically involves multi-step organic reactions. One common method includes the nitration of benzo[c][1,2]oxaborol-1(3H)-ol, followed by purification steps to isolate the desired nitro compound. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the nitro derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs the incoming electrophile to specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex boron-containing compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of boron-based enzyme inhibition.

    Medicine: Studied for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and hydrogels, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol: A reduced form of the nitro compound with different reactivity and biological activity.

    Benzo[c][1,2,5]oxadiazoles: Compounds with similar boron-containing heterocyclic structures but different functional groups, leading to distinct chemical and biological properties.

    Benzo[c][1,2,5]thiadiazoles:

Uniqueness

6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol is unique due to the presence of both nitro and boron groups in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-hydroxy-6-nitro-3H-2,1-benzoxaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO4/c10-8-7-3-6(9(11)12)2-1-5(7)4-13-8/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFKBQCIGADRSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396782
Record name 6-Nitro-2,1-benzoxaborol-1(3H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118803-40-0
Record name 6-Nitro-2,1-benzoxaborol-1(3H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Hydroxymethyl)-5-nitrobenzeneboronic acid dehydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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